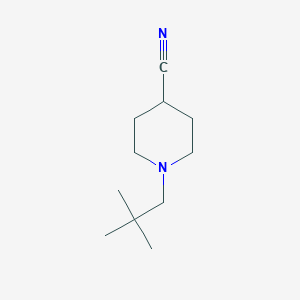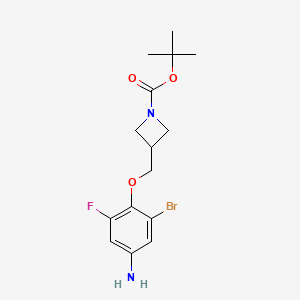
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is an aromatic compound characterized by the presence of bromine, ethylsulfonyl, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in the Suzuki–Miyaura coupling to introduce various substituents.
Oxidizing and Reducing Agents: Utilized to modify the ethylsulfonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive substituents. The bromine and fluorine atoms can undergo substitution reactions, while the ethylsulfonyl group can be modified through oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
4-Bromo-1-(methylsulfonyl)-2-fluorobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-Bromo-1-(ethylsulfonyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 4-Bromo-1-(ethylsulfonyl)-2-fluorobenzene is unique due to the specific combination of bromine, ethylsulfonyl, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H8BrFO2S |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-bromo-1-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
LUYCGWIORZQCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



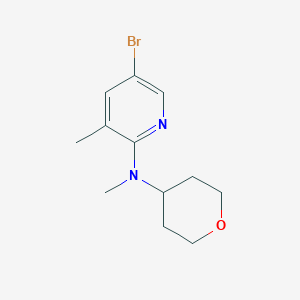
![3-(3-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12074958.png)
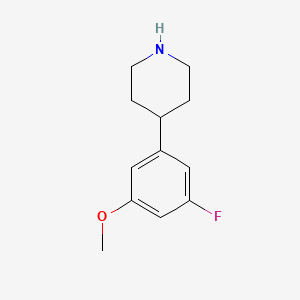
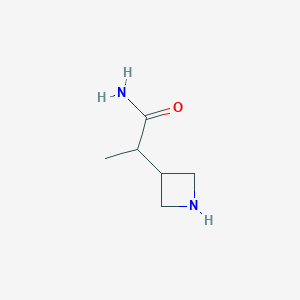


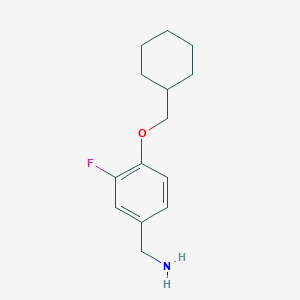


![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
